molecular formula C22H17N3OS2 B11644445 4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11644445
M. Wt: 403.5 g/mol
InChI Key: CWUUHDHIUHECOO-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves several steps. The synthetic route typically includes the following steps:

    Formation of the phenothiazine derivative: This involves the reaction of phenothiazine with appropriate reagents to introduce the oxo and ethyl groups.

    Attachment of the sulfanyl group: The phenothiazine derivative is then reacted with a sulfanyl-containing reagent to form the desired intermediate.

    Cyclization and introduction of the pyridine ring: The intermediate is further reacted under specific conditions to form the pyridine ring, completing the synthesis of the compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups and their positions, leading to differences in their chemical and biological properties

Properties

Molecular Formula

C22H17N3OS2

Molecular Weight

403.5 g/mol

IUPAC Name

4,6-dimethyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C22H17N3OS2/c1-14-11-15(2)24-22(16(14)12-23)27-13-21(26)25-17-7-3-5-9-19(17)28-20-10-6-4-8-18(20)25/h3-11H,13H2,1-2H3

InChI Key

CWUUHDHIUHECOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Origin of Product

United States

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